molecular formula C6H12O9S B099535 3-O-Sulfogalactose CAS No. 17112-77-5

3-O-Sulfogalactose

Cat. No. B099535
CAS RN: 17112-77-5
M. Wt: 260.22 g/mol
InChI Key: XBAAKGHPVXQWEM-DPYQTVNSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-O-Sulfogalactose is a sulfated carbohydrate that is found in various biological systems. It is a sulfated derivative of galactose and is involved in several biological processes. This molecule has gained considerable attention due to its unique properties and potential applications in various fields of research.

Mechanism Of Action

The mechanism of action of 3-O-Sulfogalactose is not fully understood. However, it is believed to interact with various proteins and enzymes through its sulfate group. This interaction may alter the conformation and activity of the proteins and enzymes, leading to various biochemical and physiological effects.

Biochemical And Physiological Effects

3-O-Sulfogalactose has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of sulfatases, which are enzymes that catalyze the hydrolysis of sulfate esters. Additionally, 3-O-Sulfogalactose has been shown to interact with various proteins, including lectins and antibodies, leading to altered binding properties. These effects may have implications in various biological processes, including cell signaling and immune response.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-O-Sulfogalactose in lab experiments is its unique properties. It is a sulfated carbohydrate that can be used as a probe for studying carbohydrate-protein interactions. Additionally, it can be used as a substrate for studying the enzymatic activity of sulfatases. However, one of the limitations of using 3-O-Sulfogalactose is its availability. It is not readily available and must be synthesized or purchased from specialized suppliers.

Future Directions

There are several future directions for research involving 3-O-Sulfogalactose. One potential area of research is the development of new methods for synthesizing 3-O-Sulfogalactose. Additionally, further studies are needed to elucidate the mechanism of action of 3-O-Sulfogalactose and its interactions with various proteins and enzymes. Moreover, the potential applications of 3-O-Sulfogalactose in various fields, including medicine and biotechnology, should be explored further.
Conclusion:
In conclusion, 3-O-Sulfogalactose is a sulfated carbohydrate that has gained considerable attention due to its unique properties and potential applications in various fields of research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-O-Sulfogalactose have been discussed in this paper. Further research is needed to fully understand the potential of 3-O-Sulfogalactose in various fields of research.

Synthesis Methods

The synthesis of 3-O-Sulfogalactose can be achieved through various methods. One of the most commonly used methods is the chemical synthesis of galactose and subsequent sulfation of the hydroxyl group at the 3-position. Another method involves the enzymatic synthesis of 3-O-Sulfogalactose using galactose-3-O-sulfotransferase. This enzyme transfers the sulfate group from a donor molecule to the hydroxyl group at the 3-position of galactose.

Scientific Research Applications

3-O-Sulfogalactose has found various applications in scientific research. It has been used as a probe for studying carbohydrate-protein interactions. It has also been used as a substrate for studying the enzymatic activity of sulfatases. Additionally, 3-O-Sulfogalactose has been used as a ligand for studying the binding properties of various proteins, including lectins and antibodies.

properties

CAS RN

17112-77-5

Product Name

3-O-Sulfogalactose

Molecular Formula

C6H12O9S

Molecular Weight

260.22 g/mol

IUPAC Name

[(2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-1-oxohexan-3-yl] hydrogen sulfate

InChI

InChI=1S/C6H12O9S/c7-1-3(9)5(11)6(4(10)2-8)15-16(12,13)14/h2-7,9-11H,1H2,(H,12,13,14)/t3-,4+,5+,6-/m1/s1

InChI Key

XBAAKGHPVXQWEM-DPYQTVNSSA-N

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H](C=O)O)OS(=O)(=O)O)O)O)O

SMILES

C(C(C(C(C(C=O)O)OS(=O)(=O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)OS(=O)(=O)O)O)O)O

Other CAS RN

17112-77-5

synonyms

3-O-sulfo-beta-D-galactose
3-O-sulfogalactose
galactose-3-sulfate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.